molecular formula C14H10N2O4 B141794 1-((2-Quinolinyl-carbonyl)oxy)-2,5-pyrrolidinedione CAS No. 136465-99-1

1-((2-Quinolinyl-carbonyl)oxy)-2,5-pyrrolidinedione

Cat. No. B141794
M. Wt: 270.24 g/mol
InChI Key: IMTUBZOIPOXUTD-UHFFFAOYSA-N
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Description

The compound 1-((2-Quinolinyl-carbonyl)oxy)-2,5-pyrrolidinedione is a chemical structure that can be associated with various heterocyclic compounds that have been synthesized and studied for their potential applications in different fields, including medicinal chemistry and materials science. The papers provided discuss related compounds and their synthesis, which can offer insights into the synthesis and properties of the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step reactions, including cycloadditions, oxidative couplings, and heteroannulation processes. For instance, the synthesis of pyrrolo[2,1,5-de]quinolizin-5-ones involves a [3+2] cycloaddition of 1-oxoquinolizinium ylides with cyclic alkenes, followed by dehydrogenation . Similarly, the construction of benzo-fused indolizines and pyrrolo[1,2-a]quinolines is achieved through a Sonogashira coupling/intramolecular alkyne-carbonyl metathesis process . These methods could potentially be adapted for the synthesis of 1-((2-Quinolinyl-carbonyl)oxy)-2,5-pyrrolidinedione.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds like 1-((2-Quinolinyl-carbonyl)oxy)-2,5-pyrrolidinedione is characterized by the presence of multiple rings, including quinoline and pyrrolidine moieties. The synthesis of 2,6-di(quinolin-8-yl)pyridines and their characterization through X-ray crystallography provides insights into the stacking interactions and electronic properties of quinoline derivatives . These findings can be extrapolated to understand the molecular structure of 1-((2-Quinolinyl-carbonyl)oxy)-2,5-pyrrolidinedione.

Chemical Reactions Analysis

The reactivity of quinoline derivatives can be inferred from the various chemical reactions they undergo. For example, the oxidation of amines to carbonyl compounds using pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione (5-deazaflavin) demonstrates the oxidative potential of quinoline derivatives . Additionally, the intramolecular heteroannulation of internal imines to form pyrrolo[3,2-c]quinoline derivatives indicates the potential for cyclization reactions involving quinoline moieties .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The tautomeric preferences of quinoline derivatives, as studied through DFT calculations, reveal insights into their stability and reactivity . The synthesis of pyrrolo[1,2-a]quinolin-1-ones from 5-hydroxy-1-arylpyrrolidin-2-ones with dicarbonyls under acidic conditions suggests that the physical properties such as solubility and crystallinity can be manipulated through functional group transformations . The oxidation of pyrrolo[3,2,1-ij]quinoline-1,2-diones to form 1,3-oxazino[5,4,3-ij]quinolin-1,3-diones with m-chloroperbenzoic acid indicates the susceptibility of these compounds to oxidative modifications, which can affect their chemical stability and reactivity .

Scientific Research Applications

Molecular Structural Studies

  • The compound has been analyzed through crystallography, revealing specific conformational details about its structure. It was found that the central 1-methylpyrrolidine ring adopts a twist conformation, and the quinoline ring system maintains an almost planar conformation. These molecular conformations are significant in understanding the reactivity and interaction of the compound with other molecules (Mathusalini et al., 2015).

Chemical Synthesis and Modification

  • Various synthetic pathways and chemical reactions involving the quinoline moiety, a core part of the compound, have been explored. These studies are crucial for the development of novel synthetic methods and the creation of a diverse library of compounds for further applications. For instance, new series of dihydropyrrolo[2,3-h]quinolines were efficiently synthesized via a catalyst-free reaction, demonstrating the compound's versatility in synthetic chemistry (Liao & Zhu, 2019).

Quantum and Computational Chemistry

  • Computational methods like Density Functional Theory (DFT) have been employed to understand the tautomeric preferences and proton transfer mechanisms involving compounds related to 1-((2-Quinolinyl-carbonyl)oxy)-2,5-pyrrolidinedione. Such studies provide insights into the stability and reactivity of the compound at a molecular level (Dobosz et al., 2010).

Material Science and Engineering

  • The compound's derivatives have been explored for their potential in material sciences, such as the study of vapor-grown carbon nanofibers oxidized in nitric acid. This research is pivotal for understanding the material properties and enhancing the applications of carbon-based materials (Lakshminarayanan et al., 2004).

Photovoltaic and Electrical Applications

  • Quinoline derivatives, a core part of the compound, have shown potential in the fabrication of organic–inorganic photodiode devices. Studies focused on the photovoltaic properties of these derivatives, like the 4H-pyrano[3,2-c]quinoline derivatives, indicate their utility in improving photodiode parameters and performance (Zeyada et al., 2016).

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) quinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O4/c17-12-7-8-13(18)16(12)20-14(19)11-6-5-9-3-1-2-4-10(9)15-11/h1-6H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMTUBZOIPOXUTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=NC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40448528
Record name 1-[(Quinoline-2-carbonyl)oxy]pyrrolidine-2,5-dione
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Molecular Weight

270.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((2-Quinolinyl-carbonyl)oxy)-2,5-pyrrolidinedione

CAS RN

136465-99-1
Record name 2,5-Dioxo-1-pyrrolidinyl 2-quinolinecarboxylate
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Record name 1-((2-Quinolinyl-carbonyl)oxy)-2,5-pyrrolidinedione
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Record name 1-[(Quinoline-2-carbonyl)oxy]pyrrolidine-2,5-dione
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Record name 1-((2-quinolinyl-carbonyl)oxy)-2,5-pyrrolidinedione
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Synthesis routes and methods

Procedure details

A solution of 2-quinoline carboxylic acid (1.2 eq.) in DMF at 0° C. was treated with EDC (1.4 eq.). The mixture was stirred at 0° C. for 1 to 2 h and then N-hydroxysuccinimide (1.0 eq.) was added. After stirring at RT for more than 3 h, the reaction mixture was poured into 60% sat. NaHCO3 and the product filtered: 1H NMR (CDCl3, 300 MHz, ppm) 8.35 (d, 1H), 8.27 (d, 1H), 8.19 (d, 1H), 7.87 (d, 1H), 7.80 (m, 1H), 7.68 (m, 1H), 2.91 (s, 4H).
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